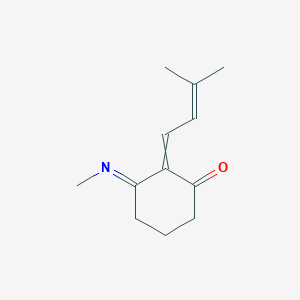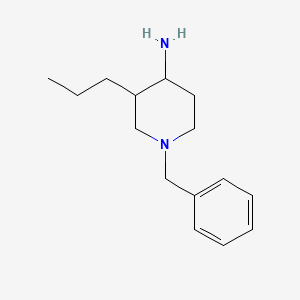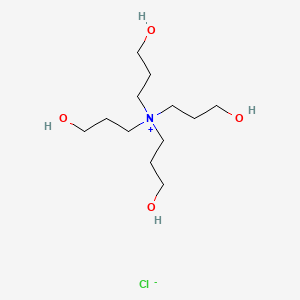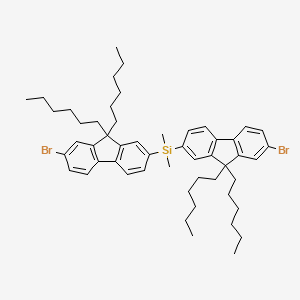
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound featuring a pyridine ring attached to a macrocyclic structure containing multiple oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carbaldehyde with tetraethylene glycol and a suitable amine in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a chelating agent for metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
作用机制
The mechanism of action of 13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic structure act as donor sites, coordinating with metal ions to form chelates. This property is exploited in various applications, such as catalysis and drug delivery.
相似化合物的比较
Similar Compounds
Pyridine-3-carboxylic acid: A simpler compound with a pyridine ring and a carboxylic acid group.
1,4,7,10-Tetraoxacyclododecane: A macrocyclic compound with four oxygen atoms but lacking the pyridine ring.
Uniqueness
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to its combination of a pyridine ring and a macrocyclic structure with multiple oxygen and nitrogen atoms. This unique structure imparts specific chemical properties, such as the ability to form stable metal complexes, which are not observed in simpler compounds.
属性
CAS 编号 |
823202-94-4 |
|---|---|
分子式 |
C15H24N2O4 |
分子量 |
296.36 g/mol |
IUPAC 名称 |
13-pyridin-3-yl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C15H24N2O4/c1-2-15(14-16-3-1)17-4-6-18-8-10-20-12-13-21-11-9-19-7-5-17/h1-3,14H,4-13H2 |
InChI 键 |
YEDFXIZNEKOMBV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCOCCOCCN1C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)



![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)


![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)

![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)

